1-Chloro-2-ethynyl-3-methoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-3-methoxybenzene |
InChI |
InChI=1S/C9H7ClO/c1-3-7-8(10)5-4-6-9(7)11-2/h1,4-6H,2H3 |
InChI Key |
AFOPHBAYBPELSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 2 Ethynyl 3 Methoxybenzene and Analogous Systems
Retrosynthetic Analysis of the 1-Chloro-2-ethynyl-3-methoxybenzene Scaffold
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comprinceton.edu For this compound, the primary disconnections involve the carbon-carbon triple bond and the substituents on the aromatic ring.
Strategies for the Introduction of the Ethynyl (B1212043) Moiety in Substituted Benzene (B151609) Systems
The introduction of an ethynyl group onto a benzene ring is a fundamental transformation in organic synthesis. Several reliable methods have been developed for this purpose.
The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a plausible Sonogashira coupling would involve the reaction of a 1-chloro-2-halo-3-methoxybenzene with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection. The reactivity of the aryl halide is a key consideration, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org
Table 1: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1-Nitro-4-(phenylethynyl)benzene | 95 | organic-chemistry.org |
| 1-Bromo-3-methoxybenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI/Et₃N | 1-Methoxy-3-((trimethylsilyl)ethynyl)benzene | 88 | researchgate.net |
| 1-Chloro-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI/Et₃N | 1-Chloro-4-((trimethylsilyl)ethynyl)benzene | 92 | wikipedia.org |
This table presents representative examples of the Sonogashira coupling reaction, a key method for the synthesis of ethynylarenes.
An alternative method for forming a terminal alkyne is through the double dehydrohalogenation of a dihaloalkane. chemistrysteps.comlibretexts.org This E2 elimination reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). chemistrysteps.comunacademy.com The starting dihaloalkane can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). chemistrysteps.comunacademy.com
To apply this to an aromatic system, an appropriate dihaloethyl-substituted benzene would be required. For instance, a 1-(1,2-dihaloethyl)-2-chloro-3-methoxybenzene could be treated with a strong base to yield the desired terminal alkyne. This approach avoids the use of metal catalysts but often requires harsh reaction conditions. libretexts.orgyoutube.com
Regioselective Halogenation and Alkoxylation Methods for Aryl Substrates
The precise placement of the chloro and methoxy (B1213986) groups on the benzene ring is crucial. The directing effects of the substituents already present on the ring guide the position of incoming electrophiles.
Regioselective chlorination of aromatic compounds can be achieved using various reagents and conditions. thieme-connect.de For a methoxy-substituted benzene, the methoxy group is an ortho-, para-director. Therefore, direct chlorination of a methoxy-containing precursor would likely lead to a mixture of isomers. To achieve the desired 1,2,3-substitution pattern, a more elaborate strategy involving blocking groups or directed ortho-metalation might be necessary. Recent advances have focused on developing more selective chlorinating agents and catalytic systems, including palladium-catalyzed methods. researchgate.netchemrxiv.orgtcichemicals.com
Similarly, the introduction of a methoxy group can be accomplished through nucleophilic aromatic substitution of a suitably activated aryl halide or through other methods like the Buchwald-Hartwig amination-type coupling with methanol. A patent describes the synthesis of 1-chloro-3-methoxy-5-methylbenzene (B1355040) from 1,3-dichloro-5-methylbenzene and sodium methoxide, highlighting a nucleophilic aromatic substitution approach. google.com
Considerations for Stereoselective Synthesis of Alkynyl Moieties within Aryl Scaffolds
For a simple terminal alkyne like the one in this compound, stereoselectivity is not a concern as the alkyne is linear. However, in the broader context of alkyne synthesis, stereoselectivity becomes important when creating internal alkynes or when the alkyne is part of a chiral molecule. Various methods have been developed for the stereoselective synthesis of alkenes from alkynes, which can be a subsequent step in a synthetic sequence. rsc.org For instance, the reduction of an internal alkyne can lead to either the (E)- or (Z)-alkene depending on the reagents used. Metal-catalyzed reactions, including those with silver or zirconium/cobalt heterobimetallic complexes, have been shown to provide high levels of regio- and stereoselectivity in the functionalization of terminal alkynes. acs.orgacs.org
Exploration of Alternative Synthetic Pathways for this compound
Beyond the classical Sonogashira and dehydrohalogenation routes, other synthetic strategies can be envisioned. One-pot syntheses combining multiple reaction steps can offer increased efficiency. organic-chemistry.orgacs.org For example, a domino reaction sequence could potentially construct the desired scaffold in a more streamlined manner. The development of novel catalysts and reaction conditions continues to expand the toolkit available to organic chemists for the synthesis of complex aromatic compounds. nih.govbeilstein-journals.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Ethynyl 3 Methoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy would be the cornerstone for the structural confirmation of 1-Chloro-2-ethynyl-3-methoxybenzene, providing detailed insight into the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would be expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic protons would appear as a complex multiplet system in the downfield region, with their specific chemical shifts and coupling constants dictated by the electronic effects of the chloro, ethynyl (B1212043), and methoxy (B1213986) substituents. The acetylenic proton would likely resonate as a sharp singlet, and the methoxy protons would also present as a singlet, typically further upfield.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show distinct signals for the two sp-hybridized carbons of the ethynyl group, the six sp²-hybridized carbons of the benzene (B151609) ring, and the sp³-hybridized carbon of the methoxy group. The chemical shifts of the aromatic carbons would be influenced by the electron-donating and -withdrawing nature of the substituents.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would be crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, thereby confirming the connectivity between the aromatic ring, the ethynyl group, and the methoxy group.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy would provide key information about the functional groups present in this compound.
IR Spectroscopy: Would be expected to show a characteristic absorption band for the C≡C-H stretch of the terminal alkyne, as well as C-H stretching vibrations of the aromatic ring and the methoxy group. The C≡C stretch would also be observable, though typically weaker. The C-O and C-Cl stretching vibrations would appear in the fingerprint region. uantwerpen.be
Raman Spectroscopy: Would be particularly useful for observing the symmetric C≡C stretching vibration, which is often strong in the Raman spectrum.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS would be employed to determine the exact molecular weight of the compound, which would allow for the confirmation of its elemental composition, C₉H₇ClO. The fragmentation pattern observed in the mass spectrum would provide further structural clues, showing characteristic losses of substituents such as the chloro, methoxy, or ethynyl groups.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Analysis of Electronic Transitions
UV-Vis spectroscopy would offer insights into the electronic structure of the molecule. The spectrum would be expected to display absorption bands corresponding to π-π* electronic transitions within the substituted benzene ring and the conjugated system involving the ethynyl group. The position and intensity of these absorptions would be influenced by the interplay of the substituents. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules within a crystal lattice of this compound would be determined using single-crystal X-ray diffraction. This powerful analytical method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal.
A successful crystallographic study would yield a detailed model of the molecule's conformation in the solid state and its arrangement within the unit cell, which is the fundamental repeating unit of the crystal. Key crystallographic parameters such as the unit cell dimensions (a, b, c, α, β, γ) and the space group would be determined, providing a foundational understanding of the crystal's symmetry and packing.
Crystal Packing and Intermolecular Interaction Analysis
An analysis of the crystal structure would reveal how molecules of this compound are arranged in relation to one another. This "crystal packing" is governed by a variety of non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice.
For a molecule with the functional groups present in this compound (a chloro group, an ethynyl group, and a methoxy group), several types of intermolecular interactions would be anticipated and could be quantified from crystallographic data. These would likely include:
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the oxygen atom of the methoxy group or the π-system of the ethynyl group or the benzene ring.
Hydrogen Bonding: The terminal hydrogen of the ethynyl group is weakly acidic and could participate in C–H···O or C–H···π hydrogen bonds.
π-π Stacking: The aromatic benzene rings could stack on top of one another, an interaction driven by electrostatic and dispersion forces. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would provide insight into the electronic distribution within the aromatic system.
A hypothetical data table summarizing such interactions is presented below to illustrate the type of information that would be generated.
Table 1: Hypothetical Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Symmetry Operation |
| C–H···O | C(alkyne)–H···O(methoxy) | N/A | N/A | N/A |
| Halogen Bond | C–Cl···O(methoxy) | N/A | N/A | N/A |
| π-π Stacking | Ring Centroid···Ring Centroid | N/A | N/A | N/A |
Data is hypothetical and would require experimental determination.
Precise Geometric Parameters and Torsion Angle Determination
X-ray crystallography provides highly accurate measurements of intramolecular geometric parameters. This includes the lengths of all covalent bonds and the angles between them. For this compound, this would allow for a detailed examination of how the different substituents influence the geometry of the benzene ring and each other.
Furthermore, torsion angles (or dihedral angles) would be determined, which describe the rotational conformation of different parts of the molecule. A key torsion angle would be that describing the orientation of the methoxy group relative to the plane of the benzene ring. The degree of planarity or non-planarity would reveal the extent of steric hindrance between the methoxy group and the adjacent chloro and ethynyl substituents.
The following tables are examples of how these precise geometric parameters would be presented.
Table 2: Hypothetical Selected Bond Lengths for this compound
| Bond | Length (Å) |
| C–Cl | N/A |
| C(aromatic)–O | N/A |
| O–C(methyl) | N/A |
| C≡C | N/A |
| C(aromatic)–C(alkyne) | N/A |
Data is hypothetical and would require experimental determination.
Table 3: Hypothetical Selected Bond Angles for this compound
| Angle | Value (°) |
| C–C–Cl | N/A |
| C–C–O | N/A |
| C–O–C | N/A |
| C–C≡C | N/A |
Data is hypothetical and would require experimental determination.
Table 4: Hypothetical Selected Torsion Angles for this compound
| Angle | Value (°) |
| C(2)–C(3)–O–C(methyl) | N/A |
| C(1)–C(2)–C(alkyne)≡C | N/A |
Data is hypothetical and would require experimental determination.
Reactivity and Chemical Transformations of 1 Chloro 2 Ethynyl 3 Methoxybenzene
Reactions Involving the Terminal Alkyne Functionality
The terminal alkyne group is a versatile functional handle that can undergo a variety of addition and coupling reactions.
Hydration and Hydrohalogenation Reactions of Alkynes
Hydration: In the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst, the terminal alkyne of 1-chloro-2-ethynyl-3-methoxybenzene would be expected to undergo hydration. This reaction follows Markovnikov's rule, leading to the formation of an enol intermediate which would then tautomerize to the corresponding methyl ketone, 1-(2-chloro-3-methoxyphenyl)ethan-1-one.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond would also follow Markovnikov's rule. The initial addition would yield a vinyl halide. A second addition of HX would result in a geminal dihalide. The regioselectivity is dictated by the formation of the more stable carbocation intermediate at the carbon atom benzylic to the aromatic ring.
Cycloaddition Reactions (e.g., [2+2+2]-Cyclotrimerization, Copper-Catalyzed Alkyne-Azide Cycloaddition)
[2+2+2]-Cyclotrimerization: This reaction involves the cyclization of three alkyne units to form a benzene (B151609) ring. While self-cyclotrimerization of this compound is possible, co-cyclotrimerization with other alkynes would lead to a mixture of substituted benzene products. Rhodium and cobalt complexes are common catalysts for this transformation. rsc.org
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This is a prominent example of a "click chemistry" reaction, which would involve the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. acs.orgwikipedia.orgnih.gov This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This method is widely used for the synthesis of complex molecules, including in medicinal chemistry and materials science. rsc.orgacs.orgnih.govnih.gov
Electrophilic and Nucleophilic Additions to the Ethynyl (B1212043) Group
Electrophilic Addition: The ethynyl group can react with various electrophiles. For instance, halogenation with Br₂ or Cl₂ would lead to the corresponding di- and tetra-haloalkanes.
Nucleophilic Addition: The terminal alkyne is susceptible to nucleophilic attack, particularly when activated. acs.org For example, thiols can add across the triple bond in a reaction known as thiol-yne coupling, often proceeding via a radical or nucleophilic mechanism to yield vinyl sulfides. acs.org Similarly, amines and alcohols can add to activated alkynes. acs.org
Chemoselective and Stereospecific Functionalization of the Alkyne Moiety
The reactivity of the alkyne can be tuned to achieve chemoselective and stereospecific outcomes. For example, partial reduction of the alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would stereospecifically yield the corresponding (Z)-alkene, 1-chloro-3-methoxy-2-vinylbenzene. Conversely, reduction with sodium in liquid ammonia (B1221849) would produce the (E)-alkene. Such selective transformations are crucial in synthetic organic chemistry. nih.gov
Cross-Coupling Reactions of the Aryl Halide Moiety
The chloro group attached to the benzene ring provides a site for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck)
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the introduction of a second ethynyl group or a different substituted alkyne at the 1-position of the benzene ring. Given that the starting material itself contains a terminal alkyne, protection of this group would be necessary to achieve selective coupling at the aryl chloride position.
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction would pair the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.comrsc.orgresearchgate.netnih.gov This would enable the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or alkyl groups at the position of the chlorine atom. The choice of ligand for the palladium catalyst is often crucial for achieving high yields, especially with less reactive aryl chlorides. researchgate.netresearchgate.net
Heck Coupling: The Heck reaction would involve the palladium-catalyzed coupling of the aryl chloride with an alkene. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically forms a new carbon-carbon bond with the substitution of a hydrogen atom on the alkene, leading to the formation of a substituted alkene. The reaction generally exhibits a high degree of trans selectivity. organic-chemistry.org
Table of Potential Reactions and Products of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| Alkyne Hydration | H₂SO₄, HgSO₄, H₂O | 1-(2-chloro-3-methoxyphenyl)ethan-1-one |
| CuAAC | R-N₃, Cu(I) catalyst | 1-(1-(R)-1H-1,2,3-triazol-4-yl)-2-chloro-3-methoxybenzene |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 1-(alkynyl)-2-ethynyl-3-methoxybenzene |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 1-(R)-2-ethynyl-3-methoxybenzene |
| Heck Coupling | Alkene, Pd catalyst, base | 1-(alkenyl)-2-ethynyl-3-methoxybenzene |
Transformations of the Methoxy (B1213986) Substituent
The methoxy group (-OCH3) in this compound is an ether linkage that can be cleaved under specific reaction conditions. This process, known as demethylation or more generally as ether cleavage, typically requires strong acids. openstax.orgmasterorganicchemistry.com
The most common reagents for ether cleavage are strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). openstax.orglibretexts.org Hydrogen chloride (HCl) is generally not effective. openstax.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the ether. openstax.orgyoutube.com
For an aryl methyl ether like this compound, the cleavage will always yield the corresponding phenol (B47542) and a methyl halide. libretexts.org This is because the carbon-oxygen bond on the aromatic side is much stronger than the alkyl-oxygen bond, and nucleophilic attack on the sp2-hybridized aromatic carbon is disfavored. libretexts.org The mechanism involves the initial protonation of the ether oxygen by the strong acid, forming a good leaving group (methanol). masterorganicchemistry.com Subsequently, the halide ion (I- or Br-) acts as a nucleophile and attacks the methyl group in an SN2 fashion, displacing the phenol. masterorganicchemistry.comlibretexts.org
If an excess of the hydrohalic acid is used, any alcohol formed as an intermediate would be converted to the corresponding alkyl halide. libretexts.org However, in the case of an aryl alkyl ether, the phenol produced is unreactive towards further nucleophilic substitution. libretexts.org
Alternative reagents for ether cleavage exist, such as boron tribromide (BBr3), which is a powerful Lewis acid that can cleave ethers under milder conditions than strong mineral acids. masterorganicchemistry.com Other methods, including oxidative deprotection of certain substituted benzyl (B1604629) ethers, have also been developed. organic-chemistry.org
| Reagent | Mechanism | Products from this compound | Key Considerations |
| HI or HBr | SN2 | 1-Chloro-2-ethynyl-3-hydroxybenzene and Methyl iodide/bromide | Strong acid required; aryl C-O bond remains intact. openstax.orglibretexts.org |
| BBr3 | Lewis acid-mediated | 1-Chloro-2-ethynyl-3-hydroxybenzene and Methyl bromide | Can be used under milder conditions than HBr/HI. masterorganicchemistry.com |
| 2-(Diethylamino)ethanethiol | Nucleophilic displacement | 1-Chloro-2-ethynyl-3-hydroxybenzene and 2-(Diethylamino)ethyl methyl sulfide | Allows for an essentially odorless workup. organic-chemistry.org |
The methoxy group has a significant influence on the reactivity of the benzene ring in this compound, primarily through a combination of resonance and inductive effects. vaia.com
The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. vaia.com This resonance effect increases the electron density of the ring, particularly at the ortho and para positions. vaia.com This electron-donating resonance effect makes the aromatic ring more susceptible to attack by electrophiles, thus activating the ring towards electrophilic aromatic substitution. vaia.com
In the context of this compound, the methoxy group is located at position 3. This means it will strongly activate the positions ortho (positions 2 and 4) and para (position 6) to it for electrophilic attack. However, position 2 is already substituted with an ethynyl group. Therefore, the primary positions activated by the methoxy group for further substitution are positions 4 and 6.
The Hammett equation provides a quantitative measure of the electronic effect of substituents on an aromatic ring. For a methoxy group, it is classified as an electron-donating group at the para position but an electron-withdrawing group at the meta position. wikipedia.org
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. uci.edumasterorganicchemistry.com The regioselectivity of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.orglibretexts.org In this compound, we have three substituents to consider: a chloro group, an ethynyl group, and a methoxy group.
Methoxy group (-OCH3): As discussed previously, the methoxy group is a strong activating group and an ortho-, para-director due to its dominant electron-donating resonance effect. vaia.comlibretexts.org It will direct incoming electrophiles to positions 4 and 6.
Chloro group (-Cl): Halogens are a unique class of substituents. They are deactivating towards EAS due to their strong electron-withdrawing inductive effect. uci.edu However, they are ortho-, para-directors because their lone pairs can be donated through resonance to stabilize the carbocation intermediate (arenium ion) formed during ortho and para attack. uci.edu The chloro group at position 1 will direct incoming electrophiles to positions 2, 4, and 6.
Ethynyl group (-C≡CH): The ethynyl group is a deactivating group. rsc.org This is due to the sp-hybridized carbon atom, which is more electronegative than an sp2-hybridized carbon, leading to an electron-withdrawing inductive effect. It can also exert an electron-withdrawing resonance effect. rsc.org Deactivating groups are typically meta-directors. rsc.org The ethynyl group at position 2 will direct incoming electrophiles to positions 4 and 6 (which are meta to it).
Considering the combined effects of these three substituents, the directing effects largely converge. The powerful activating and ortho-, para-directing methoxy group will have the most significant influence. The chloro group also directs to positions 4 and 6. The ethynyl group, being a meta-director, also directs to positions 4 and 6 relative to its own position. Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at positions 4 and 6.
The steric hindrance from the adjacent substituents might influence the ratio of substitution at position 4 versus position 6. Position 4 is flanked by the methoxy and chloro groups, while position 6 is only adjacent to the chloro group. This might lead to a preference for substitution at the less sterically hindered position 6.
| Substituent | Position | Electronic Effect | Directing Influence |
| -Cl | 1 | Inductively withdrawing, resonance donating (deactivating) | ortho, para (to positions 2, 4, 6) uci.edu |
| -C≡CH | 2 | Inductively and resonance withdrawing (deactivating) | meta (to positions 4, 6) rsc.orgrsc.org |
| -OCH3 | 3 | Inductively withdrawing, resonance donating (activating) | ortho, para (to positions 2, 4, 6) vaia.comlibretexts.org |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orglibretexts.org Unlike nucleophilic substitution on aliphatic carbons, SNAr reactions have specific requirements. They generally occur when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orglibretexts.org
In this compound, the leaving group would be the chloride ion. For an SNAr reaction to be facile, there would need to be strong electron-withdrawing groups at positions 2, 4, or 6.
The ethynyl group at position 2 is electron-withdrawing, which would provide some activation. rsc.org
The methoxy group at position 3 is electron-donating by resonance, which would deactivate the ring towards nucleophilic attack. vaia.com
The presence of the electron-donating methoxy group would likely make a standard SNAr reaction at the C1 position difficult under typical conditions. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial, and electron-donating groups destabilize it.
However, under very harsh conditions (e.g., high temperature and pressure with a strong nucleophile), nucleophilic substitution might be forced. Another possibility is a reaction proceeding through a benzyne (B1209423) intermediate. This mechanism, known as elimination-addition, typically occurs with strong bases and can lead to a mixture of products where the incoming nucleophile attaches to the carbon that originally bore the leaving group or an adjacent carbon. masterorganicchemistry.com Given the substitution pattern, the formation of a benzyne by elimination of HCl could potentially occur across the C1-C2 or C1-C6 bond.
Computational and Theoretical Investigations of 1 Chloro 2 Ethynyl 3 Methoxybenzene
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice to employ DFT to gain insights into the fundamental properties of organic molecules.
Optimized Geometries and Conformational Analysis
A crucial first step in the theoretical study of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface. For a molecule like 1-Chloro-2-ethynyl-3-methoxybenzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be essential, particularly concerning the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. The rotation around the C-O bond of the methoxy group would lead to different conformers, and DFT calculations would identify the most stable conformer and the energy barriers between different conformations.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Energy Levels
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity. An FMO analysis for this compound would provide valuable information on its reactivity profile.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites on the aromatic ring, the ethynyl (B1212043) group, and around the chloro and methoxy substituents.
Natural Bonding Orbital (NBO) Analysis and Hyperconjugative Interactions
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can be interpreted as stabilizing hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the C-Cl, C-O, and C≡C bonds, as well as the interactions between the substituents and the benzene ring, providing a deeper understanding of its electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
TD-DFT is a widely used method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths.
Simulation and Interpretation of UV-Vis Absorption Spectra
By employing TD-DFT, one can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This simulation provides the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. For this compound, a TD-DFT calculation would predict its UV-Vis spectrum, and the analysis of the contributing electronic transitions (e.g., π→π* or n→π*) would offer insights into its photophysical properties.
Analysis of Electronic Transitions and Oscillator Strengths
The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of electromagnetic radiation. For this compound, the electronic transitions in the UV-visible region are expected to be dominated by π-π* transitions associated with the benzene ring and the ethynyl group. The presence of the chloro and methoxy substituents will modulate these transitions.
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict electronic spectra. A hypothetical TD-DFT calculation for this compound would likely reveal several key electronic transitions. The oscillator strength (f) is a dimensionless quantity that indicates the probability of a particular electronic transition. Strong transitions are characterized by high oscillator strengths.
Table 1: Predicted Electronic Transitions and Oscillator Strengths for this compound
| Transition | Wavelength (nm) (Estimated) | Oscillator Strength (f) (Estimated) | Major Contribution |
| S₀ → S₁ | 280-300 | 0.05-0.10 | HOMO → LUMO (π-π) |
| S₀ → S₂ | 240-260 | 0.15-0.25 | HOMO-1 → LUMO (π-π) |
| S₀ → S₃ | 210-230 | 0.30-0.50 | HOMO → LUMO+1 (π-π*) |
Note: The values in this table are estimations based on general principles and data for analogous compounds and are not from direct experimental or computational results for this compound.
Computational Vibrational Spectroscopy Simulations and Assignments (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations, typically using DFT, can predict these vibrational frequencies and their corresponding intensities with a high degree of accuracy, aiding in the interpretation of experimental spectra.
For this compound, characteristic vibrational modes would include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The acetylenic C-H stretch is expected at a higher frequency, around 3300 cm⁻¹.
C≡C stretching: The ethynyl group's triple bond stretch would appear in the 2150-2100 cm⁻¹ region.
C-O stretching: The methoxy group's C-O stretching vibrations are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-Cl stretching: The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range.
Aromatic C=C stretching: These vibrations occur in the 1600-1450 cm⁻¹ region.
Table 2: Predicted ajor Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Estimated) | IR Intensity (Estimated) | Raman Activity (Estimated) |
| Acetylenic C-H Stretch | ~3310 | Medium | High |
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |
| C≡C Stretch | ~2120 | Low | High |
| Aromatic C=C Stretch | 1600-1450 | High | Medium |
| Asymmetric C-O-C Stretch | ~1260 | High | Low |
| Symmetric C-O-C Stretch | ~1040 | Medium | Low |
| C-Cl Stretch | ~750 | High | Medium |
Note: These are estimated frequencies and intensities. Actual values would be obtained from a DFT frequency calculation.
Non-Covalent Interaction (NCI) Analysis and Quantification
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. NCI analysis, often visualized using NCI plots, helps in identifying and characterizing these weak interactions. For this compound, several types of NCIs are expected to be significant. The study of non-covalent interactions is a key aspect of understanding molecular recognition and assembly. rsc.org
Hydrogen Bonding Interactions (e.g., C-H···O)
While lacking classical strong hydrogen bond donors, this compound can participate in weak C-H···O hydrogen bonds. The acidic acetylenic proton (C≡C-H) can act as a hydrogen bond donor to the oxygen atom of the methoxy group of a neighboring molecule. A study on 1-ethynyl-2-isopropoxy-3-methoxybenzene revealed significant intermolecular C-H···O interactions involving the terminal acetylenic H atom, leading to a zigzag hydrogen-bonded chain. researchgate.netanu.edu.au A similar interaction is plausible for this compound. Aromatic C-H bonds can also act as weak hydrogen bond donors.
π-Stacking and Halogen Bonding
The aromatic ring of this compound facilitates π-stacking interactions, where the π-electron clouds of adjacent rings interact favorably. These interactions are a significant driving force in the packing of aromatic molecules in the solid state. researchgate.netnih.govmarquette.edu
Furthermore, the chlorine atom can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the oxygen of the methoxy group or the π-system of the ethynyl group or a neighboring aromatic ring. The interplay between halogen bonding and π-stacking can lead to complex and diverse solid-state architectures. chemrxiv.orgrsc.org
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations can provide valuable insights into the reactivity of a molecule through various descriptors derived from the molecular orbitals. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and various reactivity indices based on conceptual DFT.
HOMO and LUMO: The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
For this compound, the electron-rich methoxy group would increase the energy of the HOMO, while the electron-withdrawing chloro and ethynyl groups would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.
Table 3: Estimated Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Estimated Value | Interpretation |
| E(HOMO) | -8.5 to -7.5 eV | Susceptible to electrophilic attack |
| E(LUMO) | -1.5 to -0.5 eV | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 6.0 to 7.0 eV | Moderately reactive |
| Ionization Potential | 8.5 to 7.5 eV | Energy to remove an electron |
| Electron Affinity | 0.5 to 1.5 eV | Energy released upon adding an electron |
Note: These values are estimations based on typical values for substituted benzenes and are not the result of specific calculations on this molecule.
Computational Prediction of Reaction Pathways and Mechanistic Insights
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of different reaction pathways. For this compound, several types of reactions could be investigated computationally.
One area of interest would be the reactivity of the ethynyl group, for instance, in cycloaddition reactions or Sonogashira coupling. Theoretical calculations could be employed to model the transition states and intermediates of such reactions, providing insights into the reaction barriers and the influence of the chloro and methoxy substituents on the regioselectivity and stereoselectivity of the products. For example, visible-light-triggered thiolation of haloalkynes has been studied, and computational modeling could help to understand the mechanism of such a reaction for this specific substrate. acs.org
Another potential area of study is the substitution of the chlorine atom or reactions involving the aromatic ring, such as electrophilic aromatic substitution. Computational modeling could predict the most likely sites of substitution and the corresponding activation energies.
Applications of 1 Chloro 2 Ethynyl 3 Methoxybenzene in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Construction
The distinct functional groups of 1-chloro-2-ethynyl-3-methoxybenzene allow for its participation in a variety of coupling and functionalization reactions. The terminal alkyne is amenable to Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. The chloro substituent can participate in other cross-coupling reactions, such as Suzuki or Stille couplings, providing another strategic location for molecular elaboration. The methoxy (B1213986) group, being an electron-donating group, influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring. This multi-faceted reactivity makes the compound a strategic building block for the convergent synthesis of complex organic molecules.
Precursor for the Synthesis of Heterocyclic Compounds (e.g., Isoxazoles)
The ethynyl (B1212043) group is a key functional handle for the construction of various heterocyclic systems. A primary application is in the synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions. chesci.comresearchgate.netresearchgate.netnih.gov This reaction typically involves the concerted addition of a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) across the carbon-carbon triple bond of the alkyne. chesci.comorganic-chemistry.org This process is a powerful method for creating five-membered heterocyclic rings. chesci.com
The reaction of a terminal alkyne like this compound with a nitrile oxide leads to the regioselective formation of a 3,5-disubstituted isoxazole (B147169). nih.gov This strategy offers a direct route to highly functionalized isoxazoles, which are important scaffolds in medicinal chemistry. For instance, the related compound 1-chloro-2-ethynylbenzene (B43536) has been specifically used to synthesize 4-(2-chlorophenylethynyl)-3-methyl-5-phenylisoxazole, demonstrating the utility of the chloro-ethynyl-benzene motif in constructing complex isoxazole derivatives.
Table 1: Key Reactions for Heterocycle Synthesis
| Reaction Type | Reactant with this compound | Product Class |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxides | Isoxazoles |
| [3+2] Cycloaddition | Azides (Copper-catalyzed) | 1,2,3-Triazoles |
Utility in the Development of Novel Organic Materials
Substituted phenylacetylenes are foundational components in materials science due to their rigid structures and electronic properties.
Application in Optoelectronic Systems and Nonlinear Optical Materials
The extended π-conjugation provided by the phenylacetylene (B144264) structure is a critical feature for materials used in optoelectronics. mdpi.comresearchgate.netnih.gov The electronic properties of such molecules can be finely tuned by the introduction of substituents on the aromatic ring. In this compound, the electron-donating methoxy group and the electron-withdrawing chloro group create a "push-pull" system. This intramolecular charge-transfer character can enhance the nonlinear optical (NLO) properties of the molecule. researchgate.netias.ac.in Materials with high NLO activity are crucial for applications in optical communications and data processing. nih.gov The synthesis of novel chromophores with large first hyperpolarizability often incorporates such substituted aromatic frameworks. nih.gov
Precursor for Polymer and Supramolecular Chemistry
The terminal alkyne functionality allows this compound to act as a monomer in polymerization reactions. Transition metal catalysts, particularly those based on rhodium, can polymerize phenylacetylene derivatives to form highly stereoregular polymers. rsc.org These resulting poly(phenylacetylene)s are conjugated polymers with potential applications in electronics and sensor technology.
In the realm of supramolecular chemistry, the rigid, well-defined structure of this compound makes it an excellent candidate as a tecton, or building block, for self-assembling systems. rsc.org The potential for π-π stacking interactions between the aromatic rings and weak hydrogen bonding involving the acetylenic proton can guide the formation of ordered, higher-dimensional structures. researchgate.netresearchgate.net The specific substitution pattern influences the packing and intermolecular interactions, allowing for the rational design of supramolecular assemblies. researchgate.net
Synthetic Intermediate for Pharmacologically Relevant Scaffolds and Probes
The structural motifs present in this compound are found in various biologically active compounds. Its role as a synthetic intermediate is particularly significant in the context of "click chemistry." The terminal alkyne is one of the key functional groups for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of click chemistry. dergipark.org.trcsmres.co.uk This reaction provides a highly efficient and reliable method for forming a stable 1,2,3-triazole linkage. nih.gov
This bioorthogonal conjugation strategy is widely used in drug discovery for:
Lead Compound Generation : Rapidly linking molecular fragments to build libraries of potential drug candidates.
Bioconjugation : Attaching molecules to biological targets like proteins or peptides to create sophisticated probes or targeted therapeutics. dergipark.org.trnih.gov
The stability and ease of installation of the terminal alkyne make this compound a valuable intermediate for synthesizing complex molecules for pharmaceutical research. csmres.co.uknih.gov
Conclusion and Future Research Directions
Summary of Key Research Findings on 1-Chloro-2-ethynyl-3-methoxybenzene
This compound is a substituted aromatic compound whose research is primarily centered on its utility as a building block in organic synthesis. The molecule incorporates three key functional groups: a chloro group, an ethynyl (B1212043) group (an alkyne), and a methoxy (B1213986) group attached to a benzene (B151609) ring. This specific arrangement of substituents dictates its reactivity and potential applications.
The primary area of research for this compound and its analogs, such as other haloalkynes and substituted phenylacetylenes, lies in transition metal-catalyzed cross-coupling reactions. acs.org The ethynyl group is particularly reactive and readily participates in reactions like the Sonogashira coupling, which forms new carbon-carbon bonds. This makes the compound a valuable precursor for the synthesis of more complex molecules with extended π-conjugated systems. Research on similar structures, like 1-chloro-2-ethynylbenzene (B43536) and 1-chloro-3-ethynylbenzene, highlights their use in synthesizing a variety of organic molecules. sigmaaldrich.comnih.govnih.gov For instance, 1-chloro-2-ethynylbenzene is a precursor for synthesizing isoxazole (B147169) derivatives. sigmaaldrich.com
The presence of the chloro and methoxy groups on the phenyl ring provides additional sites for modification and influences the electronic properties of the ethynyl group. The methoxy group, being an electron-donating group, can affect the regioselectivity of reactions involving the aromatic ring. The chloro group, a halogen, offers another handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for sequential functionalization of the molecule. This multi-functionality is a key aspect of its research interest. While specific studies on this compound are not extensively documented in publicly available literature, the known reactivity of its constituent functional groups provides a solid foundation for its potential applications in synthetic chemistry.
Identification of Remaining Challenges and Underexplored Research Avenues
Despite the predicted utility of this compound, several challenges and unexplored research avenues remain. A primary challenge is the development of highly selective and efficient synthetic methods to access this specific isomer. The synthesis of polysubstituted benzenes with a defined substitution pattern can often be complex and may result in mixtures of isomers, complicating purification.
A significant underexplored area is the systematic investigation of its reactivity profile. While its participation in Sonogashira coupling is predictable, the interplay between the three different functional groups in various chemical transformations has not been thoroughly studied. For instance, developing reaction conditions that allow for the selective reaction of either the ethynyl or the chloro group while the other remains intact is a synthetic challenge that needs to be addressed. Such selective transformations would significantly enhance its utility as a versatile building block.
Furthermore, the directed functionalization of the C-H bonds on the aromatic ring, in the presence of the existing substituents, presents another challenging yet promising research direction. nih.gov Exploring the catalytic systems that can achieve regioselective C-H activation and subsequent functionalization would open up new pathways for creating highly complex and diverse molecular architectures from this relatively simple starting material. nih.gov The development of undirected C-H bond functionalization also presents a significant hurdle due to the difficulty in controlling regioselectivity without a directing group. nih.gov
Prospects for Novel Chemical Transformations and Derivatizations
The unique arrangement of functional groups in this compound opens up prospects for a variety of novel chemical transformations and derivatizations. The ethynyl group is a versatile handle for a wide range of reactions beyond simple coupling.
One promising area is its use in cycloaddition reactions. Alkynes are known to participate in [2+2+2] cycloadditions, which can be a powerful tool for the construction of complex polycyclic aromatic systems. nih.gov The electronic nature of the substituted phenyl ring can influence the feasibility and outcome of such reactions. Additionally, intramolecular cyclization reactions, where the ethynyl group reacts with another part of the molecule (potentially introduced via functionalization of the chloro group), could lead to the formation of novel heterocyclic compounds.
Another avenue for novel transformations involves the derivatization of the alkyne itself. For example, visible-light-triggered thiolation of bromoalkynes has been reported, suggesting that similar transformations could be applied to this compound to introduce sulfur-containing moieties. acs.org The synthesis of unsymmetrical 1,3-diynes through palladium-catalyzed cross-coupling of terminal alkynes and haloalkynes is another potential transformation. acs.org Furthermore, the conversion of the ethynyl group into other functionalities, such as ketones or carboxylic acids, through hydration or oxidation reactions, would further expand its synthetic utility. The development of nonclassical C-glycosylation modifications could also present new opportunities for creating novel chemical structures with potential biological activity. acs.org
Emerging Roles in Materials Science and Interdisciplinary Chemical Research
The structural motifs present in this compound suggest its potential for applications in materials science and interdisciplinary research. Phenylacetylene (B144264) derivatives are key monomers for the synthesis of substituted polyacetylenes, which are conjugated polymers with interesting electronic and optical properties. mdpi.com
The polymerization of this compound or its derivatives could lead to the formation of novel polymers with tailored properties. mdpi.com The presence of the chloro and methoxy groups can influence the polymer's solubility, thermal stability, and electronic characteristics. mdpi.comosti.gov For instance, substituted poly(phenylacetylene)s have been investigated as precursors for carbonaceous materials with high carbon yields. osti.gov The properties of these polymers can be tuned by the nature of the substituents on the phenyl ring. researchgate.net
Furthermore, the extended π-conjugated systems that can be synthesized from this building block are of interest in the field of organic electronics. These materials could potentially be used in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The synthesis of phenylacetylene dendrimers from similar building blocks has been explored for their nonlinear optical properties. researchgate.net The incorporation of azulene (B44059) units into molecular carbons, which can be synthesized from precursors with ethynyl groups, has shown promise for applications in single-molecule devices and spin electronics. acs.org The future of aromatic compound research is expected to involve a convergence of computational chemistry, materials science, and bioorganic chemistry, opening up new frontiers for the application of molecules like this compound. fastercapital.com
Q & A
Q. What are the standard synthetic routes for 1-Chloro-2-ethynyl-3-methoxybenzene, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves three key steps:
Chlorination : Starting with 3-methoxybenzene (anisole), introduce a chlorine atom at the 2-position using FeCl₃ or AlCl₃ as a catalyst under controlled temperature (0–5°C) .
Ethynylation : Employ a Sonogashira coupling reaction between 2-chloro-3-methoxybenzene and an ethynylating agent (e.g., trimethylsilylacetylene) using a Pd/Cu catalyst system. Optimize catalyst loading (5–10 mol% Pd) and solvent (THF or DMF) to improve yields .
Purification : Use column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization for isolation.
Q. Key Parameters for Optimization :
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect ethynyl C≡C stretching at ~2100 cm⁻¹ and methoxy C-O stretching at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) at m/z 166.60 .
- Computational Tools : Use DFT calculations (e.g., Gaussian) to predict electronic properties and compare with experimental data .
Q. How does the compound’s stability vary under different pH and storage conditions?
Methodological Answer:
- Aqueous Stability : Stable in pH 5–9; degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 11) conditions. Monitor via HPLC to track decomposition products .
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Mitigation : Assume acute toxicity due to structural analogs (e.g., chlorinated aromatics). Conduct risk assessments under CLP/GHS guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cycloaddition and coupling reactions?
Methodological Answer:
- Cycloadditions : The ethynyl group participates in Huisgen 1,3-dipolar cycloadditions with azides (click chemistry). Use Cu(I) catalysts to accelerate reaction rates and regioselectivity .
- Cross-Couplings : In Suzuki-Miyaura reactions, the chlorine atom acts as a leaving group. Screen Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to optimize aryl-aryl bond formation .
Q. How can computational tools guide retrosynthetic planning for novel derivatives of this compound?
Methodological Answer:
- AI-Driven Platforms : Leverage databases like Reaxys and Pistachio to predict feasible pathways. For example, use template-based algorithms to identify Sonogashira or Buchwald-Hartwig couplings .
- Density Functional Theory (DFT) : Calculate transition-state energies to assess reaction feasibility. Compare with experimental yields to refine models .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Reproducibility Checks : Replicate published procedures with strict control of variables (e.g., solvent purity, catalyst batch).
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to compare results. Cross-validate spectral data with computational predictions (e.g., NMR shift calculators) .
- Case Study : If yields vary (>20% discrepancy), investigate moisture sensitivity or oxygen interference in coupling steps .
Q. What strategies are recommended for preliminary ecotoxicological profiling given limited data?
Methodological Answer:
- In Silico Models : Use EPA’s ECOSAR or TEST software to predict acute aquatic toxicity (LC50 for Daphnia magna) .
- Microscale Assays : Conduct in vitro assays (e.g., Ames test for mutagenicity) with bacterial models. Prioritize OECD-compliant protocols .
- Soil Mobility Studies : Measure log Koc via batch equilibrium tests to assess adsorption potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
